5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0896609
InChI: InChI=1S/C15H18BrN5OS/c16-12-8-11(9-17-10-12)14(22)18-15-20-19-13(23-15)4-7-21-5-2-1-3-6-21/h8-10H,1-7H2,(H,18,20,22)
SMILES: C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br
Molecular Formula: C15H18BrN5OS
Molecular Weight: 396.3 g/mol

5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC0896609

Molecular Formula: C15H18BrN5OS

Molecular Weight: 396.3 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide -

Specification

Molecular Formula C15H18BrN5OS
Molecular Weight 396.3 g/mol
IUPAC Name 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C15H18BrN5OS/c16-12-8-11(9-17-10-12)14(22)18-15-20-19-13(23-15)4-7-21-5-2-1-3-6-21/h8-10H,1-7H2,(H,18,20,22)
Standard InChI Key BRHHCLGSNROQCF-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br
Canonical SMILES C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator